1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
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Overview
Description
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group, a hydroxy group, and a fluoro group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) under specific conditions . The reaction conditions often require the presence of a base and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-Fluoro-4-oxo-4-[4-(trifluoromethyl)phenyl]butan-2-one.
Reduction: Formation of 1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic other functional groups while imparting unique properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects . This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-hydroxy-4-phenylbutan-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one: Lacks the fluoro group, affecting its reactivity and applications.
Uniqueness
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
645389-20-4 |
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Molecular Formula |
C11H10F4O2 |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
1-fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H10F4O2/c12-6-9(16)5-10(17)7-1-3-8(4-2-7)11(13,14)15/h1-4,10,17H,5-6H2 |
InChI Key |
QLJOKNHPHBBNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)CF)O)C(F)(F)F |
Origin of Product |
United States |
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